molecular formula C21H28N2O4S B5003391 2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B5003391
M. Wt: 404.5 g/mol
InChI Key: FYVGMPJPKMYCTO-UHFFFAOYSA-N
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Description

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes both ethyl and methoxy groups attached to a sulfonylamino and acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-5-methylphenyl isocyanate with 2-ethyl-6-methylphenylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at a temperature of around 25-30°C. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[ethyl-(2-methoxy-5-methylphenyl)sulfonylamino]-N-(2-ethyl-6-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-6-17-10-8-9-16(4)21(17)22-20(24)14-23(7-2)28(25,26)19-13-15(3)11-12-18(19)27-5/h8-13H,6-7,14H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVGMPJPKMYCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN(CC)S(=O)(=O)C2=C(C=CC(=C2)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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